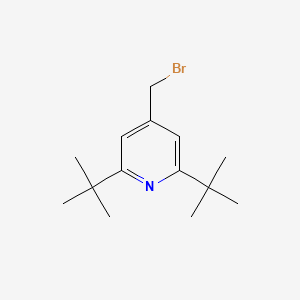

4-(Bromomethyl)-2,6-di-tert-butylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2,6-ditert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGQGAXLBUQGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513259 | |

| Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81142-32-7 | |

| Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-2,6-di-tert-butylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Sterically Hindered Building Block with Unique Reactivity

4-(Bromomethyl)-2,6-di-tert-butylpyridine is a specialized heterocyclic compound of significant interest in organic synthesis. Its structure is characterized by a pyridine ring substituted with two bulky tert-butyl groups at the 2 and 6 positions and a reactive bromomethyl group at the 4-position. This unique combination of steric hindrance and a functional "handle" imparts valuable properties, making it a strategic tool for chemists in the pharmaceutical and materials science industries.

The defining feature of this molecule is the steric shielding of the pyridine nitrogen by the adjacent tert-butyl groups. This dramatically diminishes the nucleophilicity of the nitrogen atom, classifying it as a non-nucleophilic base. Consequently, it can effectively scavenge protons in a reaction mixture without competing with other nucleophiles, a highly desirable trait in many sensitive organic transformations. The introduction of the bromomethyl group at the 4-position provides a reactive site for a variety of nucleophilic substitution reactions, allowing for the facile introduction of the bulky 2,6-di-tert-butylpyridyl moiety into a target molecule. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile building block.

Synthesis of this compound: A Practical Approach via Wohl-Ziegler Bromination

The most common and efficient method for the synthesis of this compound is the free-radical bromination of its precursor, 2,6-di-tert-butyl-4-methylpyridine. This transformation is typically achieved through the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

Causality Behind Experimental Choices in Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is a powerful tool for the selective bromination of allylic and benzylic C-H bonds. The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a small concentration of bromine radicals. These radicals then abstract a hydrogen atom from the methyl group of 2,6-di-tert-butyl-4-methylpyridine to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine to yield the desired product and a new bromine radical, thus propagating the chain.

The use of NBS is critical for the success of this reaction. NBS serves as a source of a low, constant concentration of molecular bromine (Br₂), which is generated in situ by the reaction of NBS with trace amounts of HBr that are formed during the reaction. This low concentration of Br₂ is key to favoring the radical substitution pathway over competing ionic addition reactions to any potential double bonds. Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction due to its inertness under radical conditions; however, due to its toxicity and environmental concerns, other solvents such as 1,2-dichlorobenzene may also be employed.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Di-tert-butyl-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-di-tert-butyl-4-methylpyridine (1.0 eq.) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value |

| CAS Number | 81142-32-7 |

| Molecular Formula | C₁₄H₂₂BrN |

| Molecular Weight | 284.24 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 68 °C at 0.02 Torr[1] |

| pKa (Predicted) | 5.81 ± 0.10[1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. |

| Storage | Store under an inert atmosphere at 2-8°C[1] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.05 (s, 2H, Ar-H)

-

δ 4.35 (s, 2H, -CH₂Br)

-

δ 1.30 (s, 18H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 158.5 (Ar-C)

-

δ 145.0 (Ar-C)

-

δ 118.0 (Ar-CH)

-

δ 35.0 (-C(CH₃)₃)

-

δ 30.5 (-CH₂Br)

-

δ 30.0 (-C(CH₃)₃)

-

-

Mass Spectrometry (EI):

-

m/z: 283/285 ([M]⁺, isotopic pattern for one bromine atom), 204 ([M-Br]⁺)

-

-

Infrared (IR) (KBr, cm⁻¹):

-

Characteristic peaks around 2960 (C-H stretch, alkyl), 1590 (C=C stretch, aromatic), 1210 (C-N stretch), and 680 (C-Br stretch).

-

Applications in Organic Synthesis and Drug Development

The unique structural features of this compound make it a valuable reagent and building block in a variety of synthetic applications.

Non-Nucleophilic Base

While the parent compound, 2,6-di-tert-butylpyridine, is more commonly used as a non-nucleophilic base, the bromomethyl derivative can also function in this capacity in situations where the bromomethyl group is intended for subsequent reaction or is unreactive under the specific conditions. Its steric bulk prevents the nitrogen from participating in nucleophilic attack, allowing it to selectively deprotonate acidic species.

Introduction of a Sterically Hindered Pyridine Moiety

The primary utility of this compound lies in its ability to serve as an alkylating agent. The bromomethyl group is a reactive electrophilic site that can readily undergo nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the covalent attachment of the bulky and sterically hindered 2,6-di-tert-butylpyridyl group to a molecule of interest. This can be particularly useful in:

-

Drug Discovery: Modifying a lead compound with this bulky group can alter its pharmacokinetic properties, such as metabolic stability and solubility. The pyridine nitrogen can also serve as a hydrogen bond acceptor.

-

Materials Science: Incorporation of this moiety into polymers or other materials can influence their physical and electronic properties.

-

Ligand Synthesis: The pyridine nitrogen, despite its low nucleophilicity, can still coordinate to metal centers. The bromomethyl group allows for the incorporation of this sterically demanding pyridine into larger ligand scaffolds.

Diagram of Key Applications:

Caption: Key roles and application areas of this compound.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following guidelines are based on the known hazards of similar brominated and sterically hindered pyridine compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Keep away from open flames, hot surfaces, and sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. Storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended to ensure long-term stability[1].

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.

-

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a sterically hindered, non-nucleophilic pyridine core and a reactive bromomethyl group provides chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its synthesis, properties, and safe handling, as outlined in this guide, is crucial for its effective and responsible use in the laboratory. As research in medicinal chemistry and materials science continues to advance, the applications of this and similar specialized reagents are likely to expand.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]

- Wiley-VCH. (2007). Supporting Information.

-

MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]

-

PubMed Central. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(Bromomethyl)-2,6-di-tert-butylpyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Sterically Hindered Pyridine with a Reactive Handle

4-(Bromomethyl)-2,6-di-tert-butylpyridine is a substituted pyridine derivative of significant interest in organic synthesis. Its chemical identity is defined by the CAS Number 81142-32-7 .[1][2] The structure features a pyridine ring flanked by two bulky tert-butyl groups at the 2 and 6 positions, and a reactive bromomethyl group at the 4-position. This unique combination of steric hindrance and a functionalizable handle makes it a valuable reagent in a variety of chemical transformations.

The defining characteristic of the 2,6-di-tert-butylpyridine scaffold is the profound steric shielding of the nitrogen atom. This steric bulk dramatically diminishes the nucleophilicity of the pyridine nitrogen, preventing it from participating in many typical reactions of less hindered pyridines, such as forming adducts with Lewis acids. Consequently, it primarily functions as a potent, non-nucleophilic Brønsted base, capable of scavenging protons without interfering with electrophilic centers in a reaction mixture. The introduction of the bromomethyl group at the 4-position provides a key site for further synthetic elaboration, allowing for the attachment of this sterically hindered motif to other molecules through nucleophilic substitution reactions.

This guide provides a comprehensive overview of this compound, including a detailed, field-proven synthetic protocol, thorough characterization data, and a discussion of its applications in modern organic chemistry.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 81142-32-7 |

| Molecular Formula | C14H22BrN |

| Molecular Weight | 284.24 g/mol |

| Appearance | Likely a solid or oil |

| Boiling Point | 68 °C at 0.02 Torr[3] |

Synthesis of this compound: A Two-Step Approach

The most logical and efficient synthesis of this compound involves a two-step sequence starting from commercially available precursors. The first step is the synthesis of the sterically hindered base, 2,6-di-tert-butyl-4-methylpyridine. The second step is the selective free-radical bromination of the methyl group.

Part 1: Synthesis of the Precursor, 2,6-di-tert-butyl-4-methylpyridine

A reliable and well-documented procedure for the synthesis of 2,6-di-tert-butyl-4-methylpyridine is provided by Organic Syntheses, a publication renowned for its rigorously tested and reproducible experimental protocols.[4] This method involves the reaction of pivaloyl chloride and tert-butyl alcohol in the presence of trifluoromethanesulfonic acid to form a pyrylium salt, which is then converted to the desired pyridine derivative upon treatment with ammonium hydroxide.[4]

Reaction Scheme for Precursor Synthesis

Caption: Synthesis of the precursor, 2,6-di-tert-butyl-4-methylpyridine.

Detailed Experimental Protocol for 2,6-di-tert-butyl-4-methylpyridine:

This protocol is adapted from Organic Syntheses, Coll. Vol. 7, p.144 (1990); Vol. 60, p.58 (1981).[4]

A. 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate

-

A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and two condensers fitted with drying tubes. The apparatus is purged with dry nitrogen.

-

To the flask are added 300 g (2.5 mol) of pivaloyl chloride and 46 g (0.62 mol) of anhydrous tert-butyl alcohol.

-

The reaction mixture is warmed to 85°C with stirring.

-

Heating is discontinued, and 187.5 g (1.25 mol) of trifluoromethanesulfonic acid is added with stirring over 2–3 minutes.

-

The temperature is maintained at 95–105°C for 10 minutes.

-

The reaction mixture is cooled to -10°C, and 1 L of cold diethyl ether is added to precipitate the product.

-

The precipitate is collected by filtration, washed with diethyl ether, and air-dried to yield the pyrylium salt.

B. 2,6-di-tert-butyl-4-methylpyridine

-

To a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, 119–128 g (0.33–0.36 mol) of the crude pyrylium salt and 2 L of 95% ethanol are added.

-

The mixture is cooled to -60°C, and 1 L of concentrated ammonium hydroxide (also cooled to -60°C) is added in one portion with stirring.

-

The reaction mixture is held at -60°C for 30 minutes, then allowed to warm to -40°C and maintained for 2 hours.

-

The mixture is allowed to warm to room temperature.

-

The reaction mixture is poured into a separatory funnel with 1 L of 10% aqueous sodium hydroxide and extracted with pentane.

-

The combined pentane extracts are washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.

-

The pentane is removed by rotary evaporation to yield the product as a colorless oil that solidifies on cooling. The product can be further purified by chromatography on activated, acidic alumina.[4]

Part 2: Free-Radical Bromination to this compound

The conversion of the methyl group of 2,6-di-tert-butyl-4-methylpyridine to a bromomethyl group is best achieved through a free-radical chain reaction. This type of transformation, specifically at a benzylic-like position, is a classic application of N-bromosuccinimide (NBS) in the presence of a radical initiator.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred reagent for allylic and benzylic brominations because it provides a low, constant concentration of bromine in the reaction mixture. This is crucial for favoring the radical substitution pathway over competing electrophilic addition to any potential aromatic systems.

-

Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator is necessary to start the chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used as they decompose upon heating to generate radicals, which then initiate the bromination cascade.

-

Solvent (Carbon Tetrachloride or Benzene): An inert solvent that does not readily participate in radical reactions is required. Carbon tetrachloride (CCl4) and benzene have historically been used for these reactions, though due to safety concerns, other solvents like cyclohexane or acetonitrile may also be employed. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from interfering with the radical chain process.

Reaction Scheme for Bromination

Caption: Free-radical bromination of the precursor to yield the final product.

Detailed Experimental Protocol for this compound:

Note: This is a representative protocol based on established procedures for benzylic bromination. Researchers should adapt and optimize as necessary.

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-di-tert-butyl-4-methylpyridine (1.0 eq) in carbon tetrachloride or benzene.

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.1 eq).

-

The reaction mixture is heated to reflux under an inert atmosphere (nitrogen or argon). The reaction can be monitored by TLC or GC-MS.

-

Upon completion of the reaction (disappearance of the starting material), the mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel or by recrystallization.

Characterization and Validation

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the pyridine ring, a singlet for the two protons of the bromomethyl group, and a singlet for the eighteen equivalent protons of the two tert-butyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments: the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the carbons of the pyridine ring (C2/C6, C3/C5, and C4), and the carbon of the bromomethyl group.

Predicted NMR Spectral Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.0-7.2 | s | Pyridine-H (2H) |

| ¹H | ~4.4-4.6 | s | CH₂Br (2H) |

| ¹H | ~1.3-1.4 | s | C(CH₃)₃ (18H) |

| ¹³C | ~160-162 | s | Pyridine C2/C6 |

| ¹³C | ~150-152 | s | Pyridine C4 |

| ¹³C | ~118-120 | s | Pyridine C3/C5 |

| ¹³C | ~35-37 | s | C (CH₃)₃ |

| ¹³C | ~30-32 | s | C(C H₃)₃ |

| ¹³C | ~30-33 | s | C H₂Br |

Note: These are predicted values and may vary slightly based on the solvent and instrument used.

Mass Spectrometry:

The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Applications in Organic Synthesis

The unique properties of this compound make it a valuable tool for organic chemists. Its primary application lies in its use as an alkylating agent to introduce the sterically bulky 2,6-di-tert-butylpyridyl-4-methyl moiety into various molecules. This can be particularly useful in:

-

Synthesis of Novel Ligands: The sterically demanding nature of the 2,6-di-tert-butylpyridine group can be exploited in the design of ligands for transition metal catalysis, influencing the coordination geometry and reactivity of the metal center.

-

Modification of Biologically Active Molecules: The introduction of this bulky, non-nucleophilic basic group can alter the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Materials Science: The rigid and well-defined structure of the substituted pyridine can be incorporated into polymers and other materials to control their physical and electronic properties.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound and its precursors.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

N-bromosuccinimide is a lachrymator and should be handled with care.

-

Carbon tetrachloride and benzene are hazardous solvents and should be handled with appropriate engineering controls.

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a specialized reagent that offers a unique combination of a sterically hindered, non-nucleophilic base and a reactive alkylating handle. The synthetic route presented in this guide, based on reliable and validated procedures, provides a clear pathway for its preparation. Through careful synthesis and characterization, researchers can confidently utilize this versatile building block to advance their synthetic goals in a wide range of chemical disciplines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses, Coll. Vol. 7, p.144 (1990); Vol. 60, p.58 (1981). [Link]

Sources

- 1. This compound | C14H22BrN | CID 12930888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of 4-(Bromomethyl)-2,6-di-tert-butylpyridine

An In-depth Technical Guide to 4-(Bromomethyl)-2,6-di-tert-butylpyridine: Properties, Reactivity, and Applications

Introduction: A Molecule of Dichotomous Reactivity

This compound stands as a fascinating and highly versatile reagent in modern organic synthesis. Its structure is uniquely defined by two key features: a sterically hindered pyridine core and a reactive benzylic bromide. The bulky tert-butyl groups at the 2 and 6 positions effectively shield the pyridine nitrogen, rendering it a potent, non-nucleophilic Brønsted base.[1] This steric hindrance is the cornerstone of its utility, allowing it to scavenge protons from a reaction medium without interfering with sensitive electrophilic centers.[1] Juxtaposed with this inert basic center is the highly reactive bromomethyl group at the 4-position, which serves as an electrophilic handle for a wide array of nucleophilic substitution reactions. This guide provides an in-depth exploration of the physicochemical properties, spectroscopic signature, reactivity, and safe handling of this pivotal synthetic building block.

Physicochemical Properties

The physical characteristics of this compound are foundational to its handling, storage, and application in various solvent systems. While comprehensive experimental data is dispersed, the following table summarizes its key known and predicted properties.

| Property | Value | Source |

| CAS Number | 81142-32-7 | [2] |

| Molecular Formula | C₁₄H₂₂BrN | [2][3] |

| Molecular Weight | 284.24 g/mol | [2] |

| Boiling Point | 68 °C at 0.02 Torr | [2] |

| Predicted Density | 1.157 ± 0.06 g/cm³ | [2] |

| Predicted pKa (Conjugate Acid) | 5.81 ± 0.10 | [2] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

Solubility Profile

Quantitative solubility data for this compound is not widely published. However, based on its molecular structure—a large, non-polar hydrocarbon framework with a polar pyridine ring—a qualitative solubility profile can be inferred. The compound is expected to be readily soluble in common non-polar and moderately polar organic solvents such as toluene, chloroform, dichloromethane (DCM), and tetrahydrofuran (THF).[4] It is anticipated to be insoluble in water.[4] For precise applications, experimental determination using a standard protocol is recommended.

Molecular Structure and Spectroscopic Characterization

Elucidating the structure of a molecule is paramount for confirming its identity and purity. Spectroscopic techniques provide a detailed fingerprint of this compound.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

A singlet integrating to 18 protons for the two equivalent tert-butyl groups.

-

A singlet integrating to 2 protons for the two equivalent aromatic protons on the pyridine ring (at positions 3 and 5).

-

A singlet integrating to 2 protons for the methylene (-CH₂Br) group. The chemical shift of this peak will be significantly downfield due to the deshielding effect of the adjacent bromine atom.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the molecule's symmetry.

-

Signals for the quaternary carbons and the methyl carbons of the tert-butyl groups.

-

Signals for the symmetric pyridine ring carbons (C2/C6, C3/C5, and C4).

-

A signal for the methylene carbon (-CH₂Br), shifted downfield by the attached bromine.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) should be clearly visible. A crucial diagnostic feature will be the M+2 peak, which arises from the presence of the bromine-81 isotope (⁸¹Br). The M⁺ and M+2 peaks should have a relative intensity ratio of approximately 1:1, which is characteristic of a molecule containing a single bromine atom.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Key expected absorptions include:

-

C-H stretching vibrations from the alkyl groups and the aromatic ring.

-

C=N and C=C stretching vibrations characteristic of the pyridine ring.

-

A C-Br stretching vibration, typically found in the fingerprint region.

Experimental Protocol: NMR Data Acquisition

This protocol provides a standardized method for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Use a 30-45° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Use a 30° pulse angle, a spectral width of 220-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts using the residual solvent peak as an internal reference (for CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is governed by the interplay between its sterically hindered nitrogen and its reactive bromomethyl group.

The Non-Nucleophilic Base

The defining characteristic of the 2,6-di-tert-butylpyridine scaffold is the profound steric hindrance around the nitrogen atom.[1] While the lone pair of electrons on the nitrogen is electronically available, the bulky tert-butyl groups act as formidable barriers, preventing the nitrogen from acting as a nucleophile and participating in substitution or addition reactions. However, these steric shields do not prevent the nitrogen from abstracting a proton, allowing it to function as a highly effective "proton sponge" or non-nucleophilic base. This property is invaluable in reactions that generate strong acids as byproducts, where a base is needed to neutralize the acid without interfering with other reactive sites in the molecule.[7]

The Electrophilic Handle: Nucleophilic Substitution

The C-Br bond in the 4-(bromomethyl) group is the molecule's primary site of electrophilic reactivity. The bromine atom is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of the bulky 2,6-di-tert-butylpyridyl moiety onto other molecules.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 81142-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C14H22BrN | CID 12930888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Spectral Characteristics of 4-(Bromomethyl)-2,6-di-tert-butylpyridine

This technical guide provides a comprehensive analysis of the expected spectral data for 4-(Bromomethyl)-2,6-di-tert-butylpyridine, a sterically hindered pyridine derivative of interest in chemical synthesis and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from closely related analogues to provide a robust, predictive overview for researchers.

Introduction: The Significance of Steric Hindrance

This compound belongs to a class of organic compounds known as sterically hindered pyridines.[1] The two bulky tert-butyl groups at the C2 and C6 positions ortho to the nitrogen atom create significant steric bulk. This unique structural feature renders the nitrogen atom non-nucleophilic while maintaining its basic character, making it an excellent proton scavenger in a variety of organic reactions. The addition of a reactive bromomethyl group at the C4 position introduces a versatile functional handle for further synthetic transformations, such as nucleophilic substitution or the formation of organometallic reagents.

Accurate spectral characterization is paramount for confirming the identity and purity of this reagent. This guide will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected chemical shifts, absorption bands, and fragmentation patterns.

Proposed Synthesis Workflow

A common and effective method for the synthesis of this compound involves the radical bromination of its precursor, 2,6-di-tert-butyl-4-methylpyridine. This precursor is readily prepared from 4-picoline and tert-butyl lithium.[2] The subsequent bromination of the 4-methyl group can be achieved using a radical initiator like N-bromosuccinimide (NBS) in the presence of a light source or a radical initiator such as benzoyl peroxide.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Di-tert-butyl-4-methylpyridine (CAS 38222-83-2)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-di-tert-butyl-4-methylpyridine (1.0 eq) in CCl₄.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

-

Heat the reaction mixture to reflux and irradiate with a UV lamp (or a standard 100W light bulb) to initiate the radical reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The expected spectrum is relatively simple due to the molecule's symmetry.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit three distinct signals:

-

A singlet for the tert-butyl protons: The 18 protons of the two equivalent tert-butyl groups will appear as a single, sharp peak. Due to the steric hindrance and distance from the electron-withdrawing bromine atom, the chemical shift is expected to be in the upfield region, similar to the precursor.

-

A singlet for the bromomethyl protons: The two protons of the CH₂Br group are chemically equivalent and will appear as a singlet. The strong deshielding effect of the adjacent bromine atom will shift this signal significantly downfield.

-

A singlet for the pyridine ring protons: The two protons on the pyridine ring at the C3 and C5 positions are chemically equivalent and will appear as a singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule:

-

C4-CH₂Br: The carbon of the bromomethyl group will be shifted downfield due to the attached bromine.

-

Pyridine Ring Carbons (C3/C5): These two equivalent carbons will produce a single signal.

-

Pyridine Ring Carbons (C2/C6): These carbons, bonded to the bulky tert-butyl groups, will be significantly downfield.

-

tert-Butyl Quaternary Carbons: The two equivalent quaternary carbons of the tert-butyl groups.

-

tert-Butyl Methyl Carbons: The six equivalent methyl carbons of the two tert-butyl groups.

Predicted Spectral Data Summary

| Data Type | Predicted Chemical Shift / Value | Interpretation |

| ¹H NMR | ~ 7.3 ppm (s, 2H) | Aromatic protons on the pyridine ring (C3-H, C5-H). |

| ~ 4.5 ppm (s, 2H) | Methylene protons of the bromomethyl group (-CH₂Br). | |

| ~ 1.3 ppm (s, 18H) | Methyl protons of the two tert-butyl groups. | |

| ¹³C NMR | ~ 160 ppm | C2/C6 carbons of the pyridine ring. |

| ~ 150 ppm | C4 carbon of the pyridine ring. | |

| ~ 120 ppm | C3/C5 carbons of the pyridine ring. | |

| ~ 35 ppm | Quaternary carbons of the tert-butyl groups. | |

| ~ 30 ppm | Carbon of the bromomethyl group (-CH₂Br). | |

| ~ 29 ppm | Methyl carbons of the tert-butyl groups. | |

| IR (cm⁻¹) | 2960-2850 cm⁻¹ | C-H stretching of tert-butyl and methylene groups. |

| ~ 1580, 1450 cm⁻¹ | C=C and C=N stretching of the pyridine ring. | |

| ~ 1220 cm⁻¹ | C-Br stretching. | |

| Mass Spec (m/z) | 283/285 | Molecular ion peak cluster [M, M+2] due to ⁷⁹Br and ⁸¹Br isotopes. |

| 204 | Fragment corresponding to the loss of a bromine radical [M-Br]⁺. | |

| 57 | tert-butyl cation [C(CH₃)₃]⁺, likely the base peak. |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected as follows:

-

C-H Stretching: Strong bands in the 2960-2850 cm⁻¹ region corresponding to the sp³ C-H stretching of the numerous methyl groups of the tert-butyl substituents and the methylene group.

-

Pyridine Ring Vibrations: Characteristic C=C and C=N stretching vibrations of the aromatic pyridine ring are expected to appear in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A moderate to strong absorption band corresponding to the C-Br stretching vibration is anticipated in the fingerprint region, typically around 1220 cm⁻¹. The exact position can be influenced by the molecular environment.[3]

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide crucial information regarding the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The most telling feature will be the molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet of peaks (an M and M+2 peak) of nearly equal intensity at m/z 283 and 285.

-

Key Fragmentation Patterns:

-

Loss of Bromine: A prominent peak is expected at m/z 204, corresponding to the loss of a bromine radical ([M-Br]⁺). This fragment, the 2,6-di-tert-butyl-4-picolyl cation, is stabilized by the electron-donating tert-butyl groups.

-

Formation of tert-butyl cation: Cleavage of a tert-butyl group is highly favorable, leading to a very intense peak at m/z 57, which will likely be the base peak of the spectrum.

-

Conclusion

While direct experimental data for this compound is not widely published, a comprehensive and reliable spectral profile can be confidently predicted based on fundamental principles and data from analogous structures. The key identifiers for this compound are the simple three-singlet ¹H NMR spectrum, the characteristic M/M+2 molecular ion peak in the mass spectrum, and the C-Br stretching band in the IR spectrum. This guide provides researchers with a robust framework for the identification and characterization of this valuable synthetic intermediate.

References

-

BenchChem. (2025). Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine: A Technical Guide. Retrieved from BenchChem website.[4]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]]

-

SpectraBase. (n.d.). 4-(Dibromomethyl)-2,6-di-tert-butylpyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]]

-

Anderson, A. G., & Stang, P. J. (1990). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, Coll. Vol. 7, p.506; Vol. 60, p.34. Retrieved from [Link]2]

-

PubChem. (n.d.). 2,6-Di-tert-butylpyridine. National Center for Biotechnology Information. Retrieved from [Link]]

-

PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]3]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity of 4-(Bromomethyl)-2,6-di-tert-butylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis, chemical properties, and critically, the reactivity of 4-(Bromomethyl)-2,6-di-tert-butylpyridine. This unique bifunctional molecule merges the well-established characteristics of a sterically hindered, non-nucleophilic pyridine base with a reactive benzylic bromide handle. This duality makes it a valuable reagent in synthetic organic chemistry, particularly for the introduction of the bulky 2,6-di-tert-butylpyridyl moiety onto a wide range of molecular scaffolds. This guide will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its synthesis and key transformations, and offer insights into its safe handling and spectroscopic characterization.

Introduction: The Dichotomy of Steric Hindrance and Reactivity

At the heart of this compound's utility lies a fascinating interplay of steric and electronic effects. The pyridine core is adorned with two bulky tert-butyl groups at the 2 and 6 positions, flanking the nitrogen atom. This steric congestion profoundly influences the molecule's properties. While a typical pyridine nitrogen is both basic and nucleophilic, the imposing tert-butyl groups in 2,6-di-tert-butylpyridine and its derivatives effectively shield the nitrogen lone pair from participating in nucleophilic attacks.[1] This renders the pyridine ring a potent, yet non-nucleophilic, Brønsted base capable of scavenging protons without interfering with electrophilic centers in a reaction.[1]

The introduction of a bromomethyl group at the 4-position introduces a distinct and highly reactive electrophilic site. This benzylic bromide moiety is primed for nucleophilic substitution reactions, providing a covalent attachment point for a diverse array of nucleophiles. Consequently, this compound serves as a specialized building block for chemists seeking to incorporate a sterically demanding and non-coordinating basic unit into their target molecules.

Synthesis and Physicochemical Properties

The logical and most common synthetic route to this compound commences with its methylated precursor, 2,6-di-tert-butyl-4-methylpyridine.

Synthesis of 2,6-di-tert-butyl-4-methylpyridine

A robust and well-documented procedure for the synthesis of 2,6-di-tert-butyl-4-methylpyridine involves the treatment of 4-picoline with an excess of tert-butyllithium.[2] An alternative and often higher-yielding method proceeds via the formation of a pyrylium salt.[2]

Bromination of 2,6-di-tert-butyl-4-methylpyridine

The conversion of the 4-methyl group to a bromomethyl group is typically achieved through a free-radical bromination reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) used to initiate the reaction.[1] The reaction is generally performed in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux or photochemical initiation.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-di-tert-butyl-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or cyclohexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-di-tert-butyl-4-methylpyridine (1.0 eq) in CCl₄ or cyclohexane.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Physicochemical Properties

| Property | Value |

| CAS Number | 81142-32-7[3] |

| Molecular Formula | C₁₄H₂₂BrN |

| Molecular Weight | 284.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

| Storage | Store in a cool, dry, well-ventilated area away from light and moisture. |

Core Reactivity: The Benzylic Bromide Handle

The primary locus of reactivity for this compound is the carbon-bromine bond of the bromomethyl group. As a benzylic-type bromide, it is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. The electron-donating character of the pyridine ring at the 4-position can further stabilize the transition state of the Sₙ2 reaction.

Reactions with N-Nucleophiles

Amines readily displace the bromide to form the corresponding 4-(aminomethyl) derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HBr generated. The sterically hindered nature of the starting material's pyridine nitrogen prevents it from interfering with the reaction.

Experimental Protocol: Reaction with Piperidine

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF or MeCN, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).

-

Stir the reaction mixture at room temperature or gentle heating (40-60 °C) and monitor by TLC.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield 4-((2,6-di-tert-butylpyridin-4-yl)methyl)piperidine.

Reactions with S-Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles for this substrate, leading to the formation of thioethers.

Experimental Protocol: Reaction with Thioglycolic Acid

Materials:

-

This compound

-

Thioglycolic acid

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethanol or DMF

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve thioglycolic acid (1.1 eq) in ethanol or DMF and add a solution of NaOH (2.2 eq) in water.

-

Add a solution of this compound (1.0 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, acidify the mixture with 1 M HCl to pH ~3-4.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 2-((2,6-di-tert-butylpyridin-4-yl)methyl)thio)acetic acid.

Reactions with O-Nucleophiles

Alkoxides and phenoxides can also displace the bromide, although these reactions may require more forcing conditions compared to N- and S-nucleophiles due to the lower nucleophilicity of oxygen nucleophiles.

Formation of Azides

The reaction with sodium azide provides a facile route to 4-(azidomethyl)-2,6-di-tert-butylpyridine, a versatile intermediate for further transformations such as Staudinger reactions or click chemistry.

Experimental Protocol: Synthesis of 4-(azidomethyl)-2,6-di-tert-butylpyridine

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

Procedure:

-

Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

-

Add sodium azide (1.5 eq) in one portion.

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-(azidomethyl)-2,6-di-tert-butylpyridine.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on NMR and mass spectrometry.

Predicted ¹H NMR Spectrum

-

δ ~7.0-7.2 ppm (s, 2H): Aromatic protons on the pyridine ring.

-

δ ~4.4-4.6 ppm (s, 2H): Methylene protons of the bromomethyl group.

-

δ ~1.3-1.4 ppm (s, 18H): Protons of the two tert-butyl groups.

Predicted ¹³C NMR Spectrum

-

δ ~160-162 ppm: C2 and C6 carbons of the pyridine ring.

-

δ ~150-152 ppm: C4 carbon of the pyridine ring.

-

δ ~118-120 ppm: C3 and C5 carbons of the pyridine ring.

-

δ ~35-37 ppm: Quaternary carbons of the tert-butyl groups.

-

δ ~30-32 ppm: Methyl carbons of the tert-butyl groups.

-

δ ~30-33 ppm: Methylene carbon of the bromomethyl group.

Mass Spectrometry

The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2).

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. As a benzylic bromide, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a uniquely functionalized building block that offers a strategic advantage in organic synthesis. Its sterically encumbered pyridine core provides a non-nucleophilic basic site, while the bromomethyl group serves as a versatile handle for nucleophilic substitution reactions. This guide has provided a detailed overview of its synthesis, reactivity, and handling, equipping researchers with the foundational knowledge to effectively utilize this reagent in the design and synthesis of complex molecules for applications in medicinal chemistry, materials science, and beyond.

References

-

Organic Syntheses. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

Sources

4-(Bromomethyl)-2,6-di-tert-butylpyridine as a non-nucleophilic base

An In-depth Technical Guide to 4-(Bromomethyl)-2,6-di-tert-butylpyridine: A Dual-Function Non-Nucleophilic Base

Abstract

This technical guide provides a comprehensive analysis of this compound, a specialized organic reagent that merges the classic properties of a sterically hindered, non-nucleophilic base with the synthetic versatility of a reactive electrophilic handle. We will explore the fundamental principles governing its unique reactivity, stemming from the steric shielding of the pyridine nitrogen by two tert-butyl groups. This guide details its synthesis, physicochemical properties, and core applications, presenting it not merely as a proton scavenger but as a strategic building block for complex molecular architectures. Detailed experimental protocols, safety guidelines, and comparative data are provided to equip researchers, chemists, and drug development professionals with the practical knowledge required for its effective application.

The Principle of Steric Hindrance in Pyridine Bases: Basicity Without Nucleophilicity

In organic synthesis, the distinction between basicity (affinity for a proton) and nucleophilicity (affinity for an electrophilic atom, typically carbon) is critical. Many reagents are both strongly basic and strongly nucleophilic, leading to undesirable side reactions. The development of non-nucleophilic bases was a pivotal advancement, allowing for the selective deprotonation of substrates in the presence of sensitive electrophilic functional groups.

The archetypal examples of such reagents are pyridines substituted at the 2- and 6-positions with bulky alkyl groups, most notably 2,6-di-tert-butylpyridine. The two tert-butyl groups act as formidable steric shields, creating a narrow pocket around the nitrogen atom's lone pair of electrons.[1][2] This steric congestion effectively prevents the nitrogen from participating in nucleophilic attack on larger electrophilic centers (like carbonyls or alkyl halides), a reaction that would require a constrained transition state.[1] However, the small, unhindered proton (H⁺) can still access the lone pair, allowing the compound to function as an effective Brønsted base.[3] This steric effect can reduce the reactivity of the nitrogen atom by several orders of magnitude compared to unhindered pyridines.[1][4]

This compound inherits this core characteristic. It is designed to function as a potent proton scavenger while introducing a key point of synthetic diversification: a reactive bromomethyl group at the 4-position. This transforms the molecule from a passive spectator base into an active participant in multi-step synthetic strategies.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound are a direct reflection of its molecular structure.

Physical Properties

A summary of the key physicochemical data is presented below. The predicted pKa is slightly lower than its parent compound, 2,6-di-tert-butyl-4-methylpyridine (DTBMP), due to the electron-withdrawing inductive effect of the bromine atom.

| Property | Value | Source |

| CAS Number | 81142-32-7 | [5] |

| Molecular Formula | C₁₄H₂₂BrN | [5][6] |

| Molecular Weight | 284.24 g/mol | [5] |

| Boiling Point | 68 °C at 0.02 Torr | [7] |

| Predicted pKa | 5.81 ± 0.10 | [7] |

| Storage | Store under inert gas at 2-8°C | [7] |

Spectroscopic Data

The spectroscopic signature of this compound is highly predictable and allows for straightforward reaction monitoring.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred From |

| ¹H NMR | ~7.3-7.5 | Singlet | Aromatic protons (H3, H5) |

| ~4.5 | Singlet | Bromomethyl protons (-CH₂Br) | |

| ~1.3 | Singlet | tert-butyl protons | |

| ¹³C NMR | ~160 | Singlet | C2/C6 carbons |

| ~145 | Singlet | C4 carbon | |

| ~120 | Singlet | C3/C5 carbons | |

| ~35 | Singlet | Quaternary tert-butyl carbons | |

| ~30 | Singlet | Bromomethyl carbon (-CH₂Br) | |

| ~30 | Singlet | tert-butyl methyl carbons | |

| Mass Spec. | M⁺, M⁺+2 | Isotopic Cluster | Characteristic pattern for one bromine atom |

Synthesis of this compound

The most direct synthetic route to this reagent begins with the commercially available and widely used non-nucleophilic base, 2,6-di-tert-butyl-4-methylpyridine (DTBMP). The transformation involves a free-radical bromination of the 4-methyl group, typically using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

This reaction is selective for the benzylic-like methyl group due to the stability of the resulting radical intermediate, which is conjugated with the pyridine ring. The use of a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is standard for such reactions.

Synthetic Workflow Diagram

The diagram below outlines the straightforward, single-step conversion from the starting material.

Caption: Synthesis of this compound from DTBMP.

Core Applications: A Reagent of Dual Functionality

The true value of this molecule lies in its ability to perform two distinct roles within a synthetic plan.

Function 1: The Non-Nucleophilic Proton Scavenger

In its primary role, the compound functions as a highly effective acid scavenger. Many reactions, such as the formation of silyl ethers, triflates, or during certain glycosylations, release a strong acid (e.g., HCl, HBr, TfOH) as a byproduct. This acid can cause unwanted side reactions, catalyze decomposition of sensitive products, or reverse the desired reaction.

By adding a stoichiometric amount of this compound, the generated acid is instantly neutralized to form the corresponding pyridinium salt. This salt is typically highly polar and often insoluble in common organic solvents, allowing for its simple removal by filtration at the end of the reaction.

Caption: Mechanism of proton scavenging by the sterically hindered pyridine base.

Its efficacy can be compared to other common non-nucleophilic bases.

| Base | pKa (Conjugate Acid) | Key Features |

| Pyridine | 5.25 | Nucleophilic |

| 2,6-Lutidine | 6.77 | Moderately hindered, can be nucleophilic |

| This compound | ~5.81 (Predicted) | Highly hindered, non-nucleophilic, reactive handle |

| 2,6-Di-tert-butylpyridine | ~3.58 (in 50% aq. EtOH) | Highly hindered, non-nucleophilic[3] |

| 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) | ~4.41 (in 50% EtOH) | Highly hindered, non-nucleophilic[8] |

| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 (in MeCN) | Very strong, non-nucleophilic amidine base[9] |

Function 2: The Electrophilic Building Block

Unlike its parent compounds, the bromomethyl group at the 4-position serves as a reactive electrophilic site. This allows the entire sterically hindered pyridine motif to be covalently attached to other molecules. This is particularly useful for:

-

Modifying Substrates: Attaching the bulky pyridine group can alter the steric and electronic properties of a molecule, potentially influencing its reactivity or biological activity.

-

Creating Novel Ligands: The nitrogen atom, while non-nucleophilic towards carbon, can still coordinate to metal centers. Attaching this moiety to a polymer or another ligand scaffold can create unique catalytic environments.

-

Developing Phase Tags: The basic nitrogen can be protonated to render the molecule soluble in acidic aqueous phases, allowing for easy separation from non-polar reaction mixtures (solid-phase extraction).

Common reactions involving the bromomethyl group include Sₙ2 displacement by nucleophiles such as alcohols (to form ethers), amines, or stabilized carbanions.

Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and rationale.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound from 2,6-di-tert-butyl-4-methylpyridine (DTBMP).

Materials:

-

2,6-Di-tert-butyl-4-methylpyridine (DTBMP, 1.0 eq)

-

N-Bromosuccinimide (NBS, 1.1 eq), recrystallized

-

Azobisisobutyronitrile (AIBN, 0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve DTBMP in anhydrous CCl₄.

-

Reagent Addition: Add NBS and AIBN to the solution. Causality Note: AIBN is the radical initiator; NBS is the bromine source. Using a slight excess of NBS ensures full conversion of the starting material.

-

Reaction: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a pad of Celite to remove the solid.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (to remove any trace acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a minimal amount of cold hexanes or by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Application in the Silylation of a Hindered Alcohol

Objective: To demonstrate the use of this compound as an acid scavenger in a protection reaction.

Materials:

-

Hindered secondary alcohol (e.g., 1-Adamantanol, 1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

-

This compound (1.3 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Setup: To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered alcohol and this compound. Dissolve the solids in anhydrous DCM. Causality Note: An inert atmosphere and anhydrous conditions are crucial as TBDMSCl is sensitive to moisture.

-

Reagent Addition: Add the TBDMSCl solution dropwise to the stirred mixture at room temperature.

-

Reaction: Stir the reaction for 12-24 hours. A white precipitate of 4-(bromomethyl)-2,6-di-tert-butylpyridinium hydrochloride will form as the reaction progresses. Monitor the reaction by TLC.

-

Workup: Upon completion, dilute the reaction mixture with DCM.

-

Purification: Filter the mixture to remove the pyridinium salt. The filtrate contains the desired silyl ether product. The filtrate can be further washed with water, dried, and concentrated. The crude product is then purified by flash chromatography to yield the pure silyl ether. The filtered pyridinium salt can be recovered by basification and extraction if desired.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[10][11] The bromomethyl group makes it a potential lachrymator and alkylating agent.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[12] Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[12]

-

Handling: Avoid inhalation of dust or vapors.[10] Avoid direct contact with skin and eyes.[12] In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[7] It should be kept in a cool, dry, and dark place, preferably refrigerated at 2-8°C to ensure long-term stability.[7]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is more than a simple non-nucleophilic base; it is a strategic, dual-function reagent. Its sterically hindered core provides the precise control needed for modern synthetic chemistry, enabling selective deprotonation without interfering nucleophilic side reactions. The addition of the bromomethyl handle opens a gateway to novel molecular designs, allowing for the covalent installation of this unique steric and electronic motif. For researchers in pharmaceuticals, agrochemicals, and materials science, this compound offers a sophisticated tool to build complex molecules with greater efficiency and control. Future applications may see its incorporation into polymer-supported catalysts, novel ligand scaffolds for organometallic chemistry, and as a key building block in the synthesis of biologically active compounds.

References

- Berionni, G., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Retrieved from Ludwig-Maximilians-Universität München.

- Brown, H. C., & Kanner, B. (1953). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society, 75(15), 3865–3865.

- BenchChem. (n.d.). This compound | 81142-32-7.

- Echemi. (n.d.). This compound Safety Data Sheets.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (2023). SAFETY DATA SHEET.

- Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). This compound Chemical Properties.

- ChemicalBook. (n.d.). This compound Product Description.

- Chemistry Stack Exchange. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine.

-

Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from Organic Syntheses. [Link]

- PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine.

-

ResearchGate. (2015). 2,6-Di- tert -butyl-4-methylpyridine (DTBMP). Retrieved from ResearchGate. [Link]

- Sigma-Aldrich. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine 98%.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 81142-32-7 [amp.chemicalbook.com]

- 6. This compound | C14H22BrN | CID 12930888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 81142-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

solubility of 4-(Bromomethyl)-2,6-di-tert-butylpyridine in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)-2,6-di-tert-butylpyridine in Organic Solvents

Introduction

In the landscape of modern chemical synthesis and drug development, a nuanced understanding of a compound's physicochemical properties is paramount. This compound is a sterically hindered pyridine derivative that serves as a valuable building block in organic synthesis. The bulky tert-butyl groups flanking the nitrogen atom effectively shield it, modulating its reactivity and physical characteristics. The presence of a reactive bromomethyl group at the 4-position provides a versatile handle for further functionalization. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification processes such as recrystallization and chromatography, and formulation development.

This technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical principles governing its solubility, present a predicted solubility profile in a range of common organic solvents, and provide detailed, field-proven experimental protocols for researchers to determine its solubility with high fidelity.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂BrN | [1] |

| Molecular Weight | 284.24 g/mol | [2] |

| Boiling Point | 68 °C at 0.02 Torr | [3] |

| Predicted Density | 1.157 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 5.81 ± 0.10 | [3] |

| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [2][3] |

The structure of this compound is characterized by a pyridine ring, which introduces a degree of polarity and a nitrogen atom capable of acting as a hydrogen bond acceptor. However, the two bulky, non-polar tert-butyl groups significantly dominate the molecular surface, imparting a considerable non-polar character to the molecule. The bromomethyl group adds a reactive and moderately polar site.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5] This empirical rule states that a solute will dissolve best in a solvent that has a similar polarity.[4] For this compound, its solubility will be a balance between the non-polar nature of the di-tert-butyl substitution and the polar contributions of the pyridine ring and the bromomethyl group.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents are expected to be effective at solvating the non-polar tert-butyl groups through van der Waals interactions.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar pyridine ring and the bromomethyl group. Their carbon-based structures also allow for favorable interactions with the non-polar regions of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors and acceptors. While the pyridine nitrogen can accept a hydrogen bond, the steric hindrance from the adjacent tert-butyl groups may limit this interaction. The overall non-polar character of the molecule is likely to limit its solubility in highly polar protic solvents like water.

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, the following is a predicted qualitative solubility profile for this compound. This table serves as a practical starting point for solvent selection.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene | High | The large, non-polar di-tert-butyl groups will interact favorably with non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents offer a balance of polarity to interact with the pyridine ring and non-polar character to solvate the alkyl groups. |

| Polar Aprotic | Acetone | Moderate | While polar, the smaller size of acetone may lead to less favorable interactions with the bulky non-polar groups compared to larger aprotic solvents. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The ability to hydrogen bond with the pyridine nitrogen is sterically hindered. The overall non-polar nature of the molecule will likely limit solubility. A related compound, 2,6-Di-tert-butyl-4-methylpyridine, is reported to be soluble in ethanol.[6][7] |

| Highly Polar Protic | Water | Very Low / Insoluble | The significant non-polar character of the molecule will lead to unfavorable interactions with the highly polar, hydrogen-bonded network of water.[8] |

Experimental Determination of Solubility

To obtain quantitative and application-specific solubility data, experimental determination is essential. Below are two robust protocols for this purpose.

Protocol 1: Qualitative Visual Assessment of Solubility

This method provides a rapid and straightforward determination of approximate solubility, which is often sufficient for initial solvent screening.

Objective: To visually determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, DCM, THF, ethyl acetate, acetone, ethanol, methanol)

-

Small test tubes or vials (e.g., 1 dram vials)

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.[8]

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the test tube.[8] This corresponds to a concentration of 10 mg/mL.

-

Mixing: Vigorously shake or vortex the mixture for 1-2 minutes to ensure thorough mixing.[4]

-

Observation: Allow the mixture to stand for a few minutes and observe.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear cloudy.

-

Insoluble: The solid does not appear to dissolve, and the majority of it remains at the bottom of the test tube.[4]

-

-

Record Keeping: Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination by UV-Vis Spectroscopy